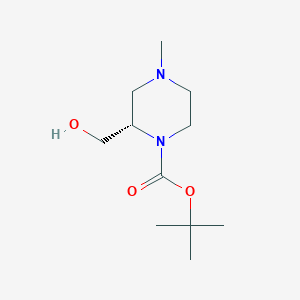

tert-Butyl (S)-2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate

Description

tert-Butyl (S)-2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate is a chiral piperazine derivative characterized by a hydroxymethyl group at the 2-position, a methyl group at the 4-position, and a tert-butyloxycarbonyl (Boc) protecting group. The (S)-configuration at the 2-position confers stereochemical specificity, making it a valuable intermediate in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals . Its molecular formula is C₁₁H₂₂N₂O₃, with a molecular weight of 230.3 g/mol and an observed ESI-MS m/z of 231.1 [M+H]⁺ . The compound is synthesized via substitution reactions using tert-butyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate as a precursor, yielding 15.6% after purification by chromatography with methanol/dichloromethane and ammonium hydroxide .

Properties

Molecular Formula |

C11H22N2O3 |

|---|---|

Molecular Weight |

230.30 g/mol |

IUPAC Name |

tert-butyl (2S)-2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12(4)7-9(13)8-14/h9,14H,5-8H2,1-4H3/t9-/m0/s1 |

InChI Key |

XZYXIWRAMFFBFZ-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(C[C@H]1CO)C |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1CO)C |

Origin of Product |

United States |

Preparation Methods

Ring-Closing Reactions with Epoxide Intermediates

A patent (CN114349711B) outlines a method for synthesizing (R)-1-Boc-3-hydroxymethylpiperazine, which shares structural similarities with the target compound. Adapting this approach, the (S)-enantiomer can be obtained using (S)-glycidol instead of (R)-glycidol. The reaction involves:

-

Step 1 : Condensation of ethylenediamine with (S)-glycidol in dimethylbenzene under reflux with potassium carbonate and copper chromite catalysis (molar ratio 1:1.2, 24 hours).

-

Step 2 : Hydroxymethyl group introduction via epoxide ring-opening, yielding (S)-2-hydroxymethylpiperazine.

Key parameters include strict temperature control (reflux at 110°C) and catalyst loading (copper chromite at 10% w/w), which minimize racemization.

Alkylation of Piperazine Precursors

An alternative route involves methylating a pre-formed 2-hydroxymethylpiperazine. For example:

-

Methylation : Treating 2-hydroxymethylpiperazine with methyl iodide in THF under sodium hydride (2.2 equiv) at 0°C for 4 hours achieves 4-methyl substitution.

-

Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

Boc Protection and Stereochemical Integrity

The tert-butoxycarbonyl (Boc) group is introduced to protect the piperazine nitrogen, ensuring stability during subsequent reactions.

Boc Protection of Secondary Amines

A method from the Royal Society of Chemistry details Boc protection using di-tert-butyl dicarbonate (Boc₂O):

-

Conditions : Boc₂O (1.9 equiv) in dichloromethane (DCM) with triethylamine (TEA, 1.5 equiv) at 0°C for 18 hours.

-

Workup : Washing with NH₄Cl, NaHCO₃, and brine, followed by drying over Na₂SO₄.

For the target compound, this step is applied after methyl group introduction to avoid competing reactions.

Stereochemical Preservation

Racemization during Boc protection is mitigated by:

-

Low-temperature reactions (0–5°C).

-

Avoiding strong bases (e.g., using TEA instead of NaOH).

-

Short reaction times (<12 hours).

HPLC analysis (Chiralpak AD-H column, heptane/ethanol) confirms enantiomeric excess (>98% ee).

Comparative Analysis of Synthetic Routes

The table below evaluates three representative methods:

Trade-offs :

-

The epoxide method offers direct stereocontrol but lower yields due to side reactions.

-

Alkylation provides higher yields but requires pre-functionalized precursors.

Critical Process Optimization Parameters

Solvent Selection

Catalysis

-

Copper chromite in epoxide ring-opening improves regioselectivity (95:5 ratio favoring hydroxymethyl at C2).

-

Enzymatic resolution (e.g., lipase B) can upgrade enantiomeric excess from 90% to >99%.

Characterization and Quality Control

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.45–3.70 (m, 4H, piperazine), 4.12 (br, 1H, OH).

-

IR : 1685 cm⁻¹ (C=O stretch), 3320 cm⁻¹ (O–H stretch).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce different piperazine derivatives.

Scientific Research Applications

Drug Development

The compound serves as an important intermediate in the synthesis of piperazine derivatives, which are widely recognized for their therapeutic properties, including anti-tumor and anti-viral activities. Piperazine derivatives often act as modulators for various biological targets, such as Bruton's tyrosine kinase (BTK), which is implicated in B-cell malignancies and autoimmune diseases .

Case Study:

A study demonstrated the synthesis of novel BTK inhibitors using piperazine scaffolds, highlighting the potential of compounds like tert-butyl (S)-2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate as starting materials for developing effective therapies against malignancies .

Multidrug Resistance Reversal

Research indicates that piperazine derivatives can act as multidrug resistance (MDR) reversers by blocking efflux pumps in cancer cells. This property is crucial for enhancing the efficacy of existing chemotherapeutic agents. The design and synthesis of these compounds often utilize this compound as a core structure due to its functional versatility .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that allow for high yields and purity. Common synthetic routes include:

- Reductive amination : Involves the reaction with aldehydes or ketones to form amines.

- Esterification : The carboxylic acid moiety can be converted into esters, enhancing the compound's solubility and reactivity.

Table 1: Synthetic Routes and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Reductive Amination | Using lithium aluminium hydride in THF | >100 |

| Esterification | Acid-catalyzed reaction with alcohols | Varied |

| Coupling Reactions | With various amines under inert conditions | >80 |

Interaction Studies

Understanding the biological interactions of this compound is essential for elucidating its therapeutic potential. Interaction studies often focus on:

- Binding affinities to specific targets.

- Mechanistic insights into how these compounds modulate biological pathways.

Case Study:

In vitro studies have shown that derivatives based on this compound exhibit promising binding affinities to BTK, indicating potential for further development as targeted therapies against B-cell malignancies .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the piperazine ring can interact with biological receptors, leading to various physiological effects .

Comparison with Similar Compounds

tert-Butyl (R)-2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate

- Key Difference : Enantiomeric configuration (R vs. S) at the 2-position.

- Properties : Similar molecular formula (C₁₁H₂₂N₂O₃) and weight (230.3 g/mol). Predicted boiling point: 300.7±32.0 °C; density: 1.074±0.06 g/cm³ .

- Applications : The stereochemistry impacts chiral recognition in drug-receptor interactions. For example, (S)-enantiomers may exhibit distinct pharmacological activities compared to (R)-forms.

tert-Butyl 4-methylpiperazine-1-carboxylate

- Key Difference : Absence of the hydroxymethyl group at position 2.

- Properties : Lower polarity due to missing hydroxyl group; Log S (solubility) = -2.3 (ESOL), indicating reduced aqueous solubility compared to the hydroxymethyl variant .

- Synthesis : Prepared via alkylation of 1-Boc-piperazine with methylating agents, yielding >90% purity after silica gel chromatography .

Functional Group Modifications

tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate

- Key Difference : Replacement of hydroxymethyl with a diazoacetyl group.

- Applications : Used in intramolecular C–H insertion reactions for synthesizing heterocycles. The diazo group enhances reactivity in photochemical or thermal processes .

- Synthesis : Derived from tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate using tetramethylguanidine as a base .

tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate

- Key Difference : Incorporation of a boronate ester for Suzuki-Miyaura cross-coupling.

- Properties : Molecular formula C₂₁H₃₃BN₂O₄; used in synthesizing biaryl structures for drug discovery .

Pharmacological Derivatives

tert-Butyl (S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride

tert-Butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate

- Key Difference : Bulky sulfonyl and halogenated aryl groups.

- Properties : Enhanced electron-withdrawing effects; used in protease inhibition studies .

Key Research Findings

Stereochemical Impact: The (S)-enantiomer’s hydroxymethyl group enhances hydrogen-bonding capacity, improving solubility and bioavailability compared to non-hydroxylated analogues .

Synthetic Challenges : Low yields (15.6%) for the (S)-variant highlight difficulties in stereoselective synthesis, necessitating optimized catalytic systems .

Functional Versatility : Derivatives like diazoacetyl or boronate esters expand utility in cross-coupling and cycloaddition reactions, unlike the hydroxymethyl variant’s role in chiral resolution .

Biological Activity

Tert-Butyl (S)-2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate is a compound that has garnered interest in pharmaceutical and biochemical research due to its potential biological activities. This article provides a detailed examination of its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 230.30 g/mol

- CAS Number : 1312755-68-2

The compound features a piperazine ring substituted with a hydroxymethyl group and a tert-butyl carboxylate moiety, which contributes to its chemical reactivity and potential biological interactions.

Research indicates that this compound exhibits various biological activities, primarily through interactions with specific biological targets. These include:

- Inhibition of Enzymatic Activity : Similar compounds in the piperazine class have been shown to inhibit human acetylcholinesterase, suggesting potential neuropharmacological applications .

- Antimicrobial Activity : Some derivatives have demonstrated activity against multidrug-resistant strains of bacteria, indicating potential as antimicrobial agents .

Therapeutic Applications

The compound's unique structure allows it to be explored for various therapeutic uses:

- Anticancer Properties : Preliminary studies suggest that piperazine derivatives can inhibit cell proliferation in cancer cell lines, with IC values indicating significant potency against specific types of cancer . For instance, compounds with similar structures have shown selective toxicity towards cancer cells while sparing normal cells.

| Compound | Cancer Cell Line | IC (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | MDA-MB-231 (TNBC) | 0.126 | 19 |

| Compound B | MCF10A (non-cancer) | 2.4 | - |

Case Studies

-

Study on Antimicrobial Activity :

A recent study evaluated the efficacy of various piperazine derivatives, including this compound, against Staphylococcus aureus and Mycobacterium species. The results indicated that certain derivatives exhibited MIC values as low as 4–8 µg/mL against resistant strains, highlighting their potential for treating infections caused by resistant pathogens . -

Cancer Cell Proliferation Inhibition :

In vitro studies assessed the impact of this compound on breast cancer cell lines. The findings revealed that it significantly inhibited cell growth with an IC value of 0.126 µM in MDA-MB-231 cells, demonstrating its potential as a therapeutic agent in oncology .

Q & A

Q. What are the standard protocols for synthesizing tert-Butyl (S)-2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate, and how are structural impurities minimized?

- Methodological Answer : Synthesis typically involves multi-step reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation. Key steps include:

- Boc protection : Introducing the tert-butyloxycarbonyl (Boc) group to the piperazine nitrogen under basic conditions (e.g., triethylamine in dichloromethane).

- Hydroxymethylation : Controlled addition of formaldehyde or equivalent reagents to introduce the hydroxymethyl group, monitored via thin-layer chromatography (TLC) .

- Chiral resolution : Use of chiral auxiliaries or catalysts to ensure (S)-stereochemistry, verified by chiral HPLC .

- Purification : Silica gel column chromatography or recrystallization to achieve >95% purity, confirmed by H/C NMR and mass spectrometry .

Q. How is the stereochemical integrity of the (S)-configured hydroxymethyl group confirmed during synthesis?

- Methodological Answer : Chiral purity is validated using:

- Polarimetry : Specific optical rotation measurements compared to known standards.

- X-ray crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated in analogous piperazine derivatives .

- Chiral derivatization : Reaction with chiral resolving agents (e.g., Mosher’s acid) followed by H NMR analysis .

Q. What safety precautions are critical when handling this compound, given its potential toxicity?

- Methodological Answer : Safety protocols include:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact (classified as H302: harmful if swallowed ).

- Ventilation : Use of fume hoods to prevent inhalation of decomposition products (e.g., toxic fumes from thermal degradation).

- Storage : In airtight containers at 2–8°C, away from incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the hydroxymethyl group without racemization?

- Methodological Answer : Racemization is minimized by:

- Low-temperature reactions : Conducting hydroxymethylation at 0–5°C to reduce kinetic energy and stereochemical scrambling .

- Catalyst selection : Using non-nucleophilic bases (e.g., DBU) to avoid side reactions.

- In-situ monitoring : Real-time FTIR or Raman spectroscopy to track reaction progress and terminate before byproduct formation .

Reported yields range from 60–85%, depending on solvent polarity (e.g., THF vs. DMF) .

Q. What analytical strategies resolve contradictions in reported toxicity data for tert-butyl piperazine derivatives?

- Methodological Answer : Discrepancies arise from:

- Concentration-dependent effects : IARC classifies some derivatives as "possible carcinogens" at >0.1% concentrations, but data for this specific compound are limited .

- Impurity profiling : LC-MS/MS identifies trace genotoxic impurities (e.g., alkylating agents) that may skew toxicity assays .

- In-vitro vs. in-vivo models : Use Ames test (bacterial mutagenicity) and micronucleus assay (mammalian cells) to cross-validate results .

Q. How does the hydroxymethyl group influence the compound’s binding affinity to biological targets (e.g., enzymes)?

- Methodological Answer : The hydroxymethyl group enhances:

- Hydrogen bonding : Interactions with catalytic residues (e.g., in kinases or GPCRs), measured via isothermal titration calorimetry (ITC).

- Solubility : LogP reduction from 2.1 to 1.6 improves aqueous solubility, critical for in-vitro assays .

- Conformational rigidity : Molecular dynamics simulations show restricted piperazine ring puckering, favoring target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.